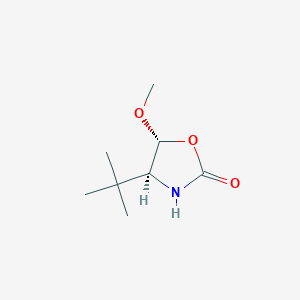
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the tert-butyl group and the methoxy group in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-tert-butyl glycidyl ether with methoxyamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The tert-butyl and methoxy groups provide steric and electronic effects that enhance the selectivity of the compound in asymmetric synthesis. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of enantiomerically enriched products.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5R)-4-tert-butyl-5-methylnonane
- (4S,5R)-tert-butyl 4-formyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
- (4S,5R)-4-tert-butyl-5-ethyl-2-methylnonane
Uniqueness
(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is unique due to its specific combination of tert-butyl and methoxy groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral auxiliary in asymmetric synthesis, offering higher selectivity and yield compared to similar compounds.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(4S,5R)-4-tert-butyl-5-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)5-6(11-4)12-7(10)9-5/h5-6H,1-4H3,(H,9,10)/t5-,6-/m1/s1 |
Clave InChI |
NXJGCBBUBBIDJU-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1[C@@H](OC(=O)N1)OC |
SMILES canónico |
CC(C)(C)C1C(OC(=O)N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




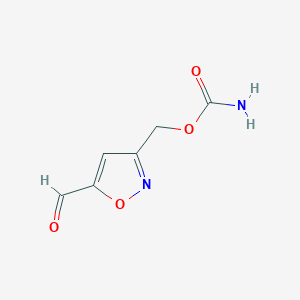
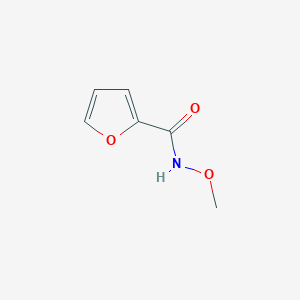

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
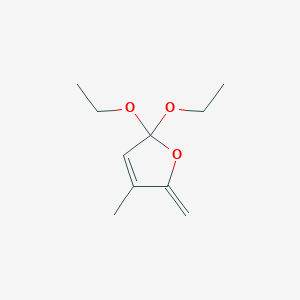
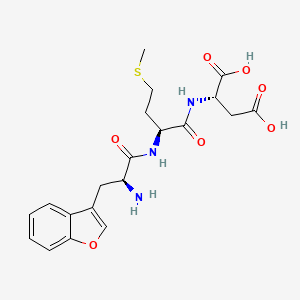
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
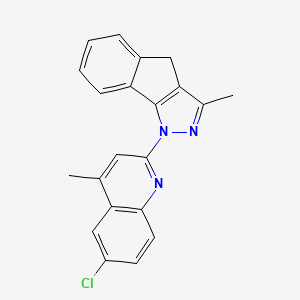
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
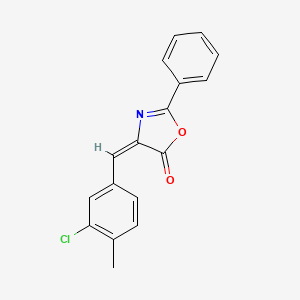
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
